molecular formula C19H20N2O4 B6707951 ethyl 1-(3-cyclopropyl-1,2-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate

ethyl 1-(3-cyclopropyl-1,2-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate

Cat. No.: B6707951
M. Wt: 340.4 g/mol
InChI Key: VNVZIHOSAIGJRF-UHFFFAOYSA-N
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Description

Ethyl 1-(3-cyclopropyl-1,2-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, fused with an oxazole ring and a cyclopropyl group, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-cyclopropyl-1,2-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the oxazole ring and the cyclopropyl group. Common reagents used in these reactions include cyclopropylamine, oxalyl chloride, and ethyl chloroformate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-cyclopropyl-1,2-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to an oxazoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce oxazoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Ethyl 1-(3-cyclopropyl-1,2-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-(3-cyclopropyl-1,2-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 1-(3-cyclopropyl-1,2-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall structure, leading to differences in their chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 1-(3-cyclopropyl-1,2-oxazole-5-carbonyl)-3,4-dihydro-2H-quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-2-24-19(23)14-7-8-16-13(10-14)4-3-9-21(16)18(22)17-11-15(20-25-17)12-5-6-12/h7-8,10-12H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVZIHOSAIGJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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